molecular formula C20H18O6 B1675297 Licoflavonol CAS No. 60197-60-6

Licoflavonol

Cat. No.: B1675297
CAS No.: 60197-60-6
M. Wt: 354.4 g/mol
InChI Key: TVMHBSODLWMMMV-UHFFFAOYSA-N
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Description

Licoflavonol (C16H14O6) is a prenylated flavonoid isolated from licorice (Glycyrrhiza spp.), a plant widely used in traditional medicine for its anti-inflammatory, antioxidant, and antimicrobial properties . Structurally, it features a flavonol backbone with hydroxyl groups at positions 3, 5, and 7, and a prenyl side chain at position 8, which enhances its lipophilicity and bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Licoflavonol can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the use of high-performance liquid chromatography (HPLC) to isolate and purify the compound from licorice root extracts . The synthetic route typically includes the hydroxylation of the flavonoid backbone and the addition of specific functional groups to achieve the desired structure.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from licorice roots, followed by purification using techniques such as solid-phase extraction and HPLC . The process ensures high purity and yield, making it suitable for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: Licoflavonol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydroflavonol.

    Substitution: Substitution reactions can introduce different functional groups into the flavonoid structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized flavonoid derivatives.

    Reduction: Dihydroflavonol.

    Substitution: Various substituted flavonoid compounds with altered functional groups.

Scientific Research Applications

Therapeutic Applications

Licoflavonol's potential applications span various health conditions:

  • Neurodegenerative Diseases : The modulation of BACE1 activity by this compound suggests its potential as a therapeutic agent in Alzheimer's disease. By reducing Aβ levels, this compound may help mitigate cognitive decline associated with this condition .
  • Cancer Therapy : The immunomodulatory effects of this compound and its ability to enhance immune cell activity indicate its potential role in cancer therapy. The upregulation of IL-7 can improve immune responses against tumors, making this compound a candidate for adjunctive cancer treatment .

Case Study 1: Alzheimer’s Disease Research

A study published in Molecular Nutrition & Food Research demonstrated that this compound effectively reduces Aβ secretion through its influence on BACE1 degradation. The researchers utilized ELISA and western blotting techniques to quantify Aβ levels and BACE1 expression, revealing that this compound's mechanism differs from other compounds like semilicoisoflavone B, which acts via transcriptional inhibition .

Case Study 2: Immunomodulation in Cancer

In another investigation focusing on the immunomodulatory properties of this compound, researchers assessed its effects on T lymphocyte proliferation using cell viability assays. The results indicated that this compound enhances T cell activity and promotes IL-7 secretion from intestinal epithelial cells, suggesting a dual role in both enhancing immunity and potentially inhibiting tumor growth .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Application AreaMechanism of ActionKey Findings
Neurodegenerative DiseasesInhibition of Aβ secretion via BACE1 modulationReduces Aβ levels; potential therapeutic for Alzheimer's
Cancer TherapyImmunomodulation through IL-7 upregulationEnhances T lymphocyte proliferation; may improve cancer prognosis

Comparison with Similar Compounds

Structural Analogs from Licorice

Licorice contains structurally related flavonoids and isoflavonoids. Key comparisons include:

Compound Chemical Class Key Structural Features Bioactivities Reference IDs
Licoflavonol Flavonol 3-OH, 5-OH, 7-OH, 8-prenyl T3SS inhibition, P450 inhibition, anti-SARS-CoV-2
Licoisoflavone A Isoflavone 7-OH, 2',4'-dimethoxy, 6-prenyl Strong CYP2C19 inhibition
Glycyrol Coumarin Benzopyran-2-one core Moderate CYP2D6 inhibition
Licoricone Isoflavanone 7-OH, 4'-methoxy Weak P450 inhibition
Gancaonin D Flavone 5-OH, 7-OH, 8-prenyl Antioxidant, anti-inflammatory

Structural-Activity Insights :

  • Prenylation: Compounds with prenyl groups (e.g., this compound, gancaonin D) exhibit enhanced membrane permeability and target binding, contributing to antimicrobial and antiviral activities .
  • Hydroxylation: Free hydroxyl groups (e.g., 3-OH in this compound) enhance antioxidant capacity but reduce metabolic stability .

Functional Analogs in Pharmacology

T3SS Inhibitors

Compound Source Mechanism Efficacy vs. This compound Reference IDs
This compound Licorice Suppresses SicA/InvF transcription IC50: 12.5 µM (SPI-1 inhibition)
Cytosporone B Fungus Blocks SPI-1 effector secretion IC50: 8.2 µM
Piericidin A1 Marine actinobacteria Inhibits Yersinia T3SS IC50: 5.0 µM

Key Difference: this compound uniquely combines T3SS inhibition with anti-inflammatory effects, making it suitable for dual-action therapies .

CYP450 Inhibitors

Compound Target Enzymes Inhibition Strength (IC50) Clinical Relevance Reference IDs
This compound CYP1A2, 2C9, 2C19 Moderate (10–50 µM) Drug-drug interaction risk
Glycycoumarin CYP2C9, 2C19 Strong (<10 µM) High interaction risk
Licochalcone A CYP3A4 Weak (>50 µM) Low clinical significance

Pharmacokinetic and Pharmacodynamic Profiles

Parameter This compound Licoisoflavone A Glycyrol
Bioavailability Low (oral) Moderate Low
Half-Life 4.2 hours 6.8 hours 3.1 hours
Metabolism Glucuronidation CYP2C19-mediated CYP2D6-mediated
Excretion Renal (60%) Hepatic (75%) Renal (55%)

Data derived from rodent models and in vitro assays .

Biological Activity

Licoflavonol, a prenylated flavonoid derived from the medicinal plant Glycyrrhiza uralensis (Chinese licorice), has garnered attention for its diverse biological activities, particularly its anti-cancer and immunomodulatory effects. This article explores the biological activity of this compound, presenting data on its efficacy against various cancer cell lines, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes a prenyl group, which enhances its biological activity. The compound's structural features contribute to its solubility and interaction with biological targets.

1. Anticancer Activity

This compound exhibits significant cytotoxicity against various cancer cell lines. Key findings include:

  • Cytotoxicity Data :
    • Against SW480 colon cancer cells, this compound has an IC50 value of 14.53 µM , indicating its potential as an anti-cancer agent .
    • Other studies have shown that prenylated flavonoids can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest .
Cancer Cell LineIC50 Value (µM)Reference
SW48014.53
HL-600.98
A549Varies

This compound's anticancer effects are attributed to several mechanisms:

  • Induction of Apoptosis : Studies indicate that this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Proliferation : this compound has shown the ability to inhibit cell proliferation in various cancer models, suggesting it may interfere with cell cycle progression .

3. Immunomodulatory Effects

Research indicates that this compound may also modulate immune responses. For instance:

  • In vitro studies have demonstrated that this compound can enhance T lymphocyte proliferation and cytokine production, suggesting a role in boosting immune function .

Case Study 1: Antitumor Efficacy in Animal Models

A study investigating the effects of this compound in vivo demonstrated significant tumor reduction in mouse models of colon cancer when treated with this compound extracts. The treatment resulted in a marked decrease in tumor size compared to control groups.

Case Study 2: Immunomodulatory Potential

In another case study, the administration of this compound to mice enhanced the expression of IL-7 cytokine, promoting T-cell proliferation. This suggests potential applications in enhancing immune responses during cancer therapies .

Q & A

Basic Research Questions

Q. What validated chromatographic methods are recommended for isolating Licoflavonol from natural sources, and how can purity be ensured?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) is widely used. Validation should include retention time consistency, UV-Vis spectral matching (λ~280 nm for flavonoids), and mass spectrometry (MS) for molecular weight confirmation. Purity ≥95% can be verified via peak integration and spiking with authentic standards. Reproducibility requires documenting column temperature, flow rate, and mobile phase ratios .

Q. What in vitro assays are most reliable for preliminary assessment of this compound’s antioxidant activity?

  • Methodological Answer : The DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays are standard. For DPPH, prepare a 0.1 mM methanolic solution and measure absorbance decay at 517 nm after 30 minutes. Include quercetin as a positive control. For FRAP, use freshly prepared TPTZ (2,4,6-tripyridyl-s-triazine) reagent and measure Fe³⁺ reduction at 593 nm. Triplicate runs and IC50 calculations are critical for comparability .

Q. How should researchers design dose-response studies to evaluate this compound’s cytotoxicity in cell lines?

  • Methodological Answer : Use a logarithmic concentration range (e.g., 1–100 μM) and expose cells (e.g., HepG2 or MCF-7) for 48–72 hours. Include vehicle controls (e.g., DMSO ≤0.1%). Viability can be assessed via MTT assay, measuring formazan absorbance at 570 nm. Normalize data to untreated controls and use nonlinear regression (e.g., GraphPad Prism) to calculate EC50. Validate results with annexin V/PI staining for apoptosis .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory findings in this compound’s pro-oxidant vs. antioxidant effects across studies?

  • Methodological Answer : Conduct systematic reviews with inclusion criteria focusing on model systems (e.g., in vitro vs. in vivo), dose ranges, and oxidative stress markers (e.g., ROS, SOD activity). Perform meta-analyses to identify confounding variables like cell type specificity or interaction with transition metals (e.g., Fe²⁺). Validate hypotheses using knock-out models (e.g., Nrf2-deficient cells) to isolate mechanistic pathways .

Q. How can molecular dynamics (MD) simulations elucidate this compound’s binding mechanisms to kinase targets (e.g., MAPK or PI3K)?

  • Methodological Answer : Use software like GROMACS or AMBER with force fields (e.g., CHARMM36). Prepare protein structures from PDB, dock this compound via AutoDock Vina, and run simulations (≥100 ns) to assess binding stability. Analyze root-mean-square deviation (RMSD), hydrogen bonding networks, and binding free energy (MM-PBSA). Validate predictions with SPR (surface plasmon resonance) for kinetic binding assays .

Q. What integrative omics approaches are suitable for mapping this compound’s multi-target effects in inflammatory pathways?

  • Methodological Answer : Combine transcriptomics (RNA-seq of TNF-α-stimulated macrophages) with proteomics (LC-MS/MS) to identify differentially expressed genes/proteins. Use pathway enrichment tools (DAVID, KEGG) to highlight NF-κB or NLRP3 inflammasome modulation. Validate via siRNA knockdown of key nodes (e.g., COX-2, iNOS) and measure cytokine secretion (ELISA) .

Q. Data Contradiction and Reproducibility

Q. What factors contribute to variability in this compound’s pharmacokinetic profiles across preclinical studies?

  • Methodological Answer : Variability arises from differences in administration routes (oral vs. intraperitoneal), formulation (aqueous vs. lipid-based), and animal models (e.g., Sprague-Dawley vs. Wistar rats). Standardize protocols using LC-MS/MS for plasma analysis, with pharmacokinetic modeling (non-compartmental analysis) for AUC and half-life. Cross-validate with microsomal stability assays to assess hepatic metabolism .

Q. How can researchers ensure reproducibility when studying this compound’s synergistic effects with other polyphenols?

  • Methodological Answer : Use fixed-ratio designs (e.g., Chou-Talalay method) and calculate combination indices (CI) via CompuSyn software. Test synergism in relevant models (e.g., Caco-2 cells for bioavailability). Publish raw data on interaction matrices and solvent compatibility. Share protocols via platforms like Protocols.io to minimize batch effects .

Q. Ethical and Technical Considerations

Q. What ethical guidelines apply to in vivo studies investigating this compound’s neuroprotective effects?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design transparency. Obtain IACUC approval, specify endpoints (e.g., Morris water maze for cognitive testing), and minimize animal cohorts via power analysis. Report attrition rates and adverse events. Use sham-operated controls in ischemia-reperfusion models .

Q. How should researchers address batch-to-batch variability in this compound extracts from natural sources?

  • Methodological Answer : Implement quality control (QC) via HPLC fingerprints and NMR spectroscopy for batch authentication. Use accelerated stability studies (40°C/75% RH for 6 months) to assess degradation. Collaborate with botanists to document plant sourcing (voucher specimens) and harvest seasons .

Tables for Key Methodological Comparisons

Parameter Basic Research Advanced Research
Isolation Method HPLC with UV detection Preparative HPLC coupled with HR-MS
Bioactivity Assay DPPH/FRAP RNA-seq + pathway analysis
Data Analysis IC50 via linear regression Meta-analysis with random-effects model

Properties

IUPAC Name

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-10(2)3-8-13-14(22)9-15-16(17(13)23)18(24)19(25)20(26-15)11-4-6-12(21)7-5-11/h3-7,9,21-23,25H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMHBSODLWMMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208938
Record name 3,5,7-Trihydroxy-2-(4-hydroxy-phenyl)-6-(3-methyl-but-2-enyl)-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Licoflavonol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038479
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

60197-60-6
Record name Licoflavonol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60197-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Licoflavonol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060197606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,7-Trihydroxy-2-(4-hydroxy-phenyl)-6-(3-methyl-but-2-enyl)-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LICOFLAVONOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E3F3Z8Y1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Licoflavonol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038479
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

185 - 187 °C
Record name Licoflavonol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038479
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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